molecular formula C16H20ClN B159241 (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride CAS No. 24301-90-4

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride

Cat. No. B159241
CAS RN: 24301-90-4
M. Wt: 261.79 g/mol
InChI Key: VKIHKZMKDNVEIK-UHFFFAOYSA-N
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Description

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride is a compound that contains a hydrochloride group. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . Hydrochlorides are commonly used in medications to improve their water solubility, which can enhance their absorption into the bloodstream .


Synthesis Analysis

The synthesis of compounds similar to (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride often involves reactions with amines. For instance, metformin, a related compound, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . Another example is the synthesis of amantadine hydrochloride, which involves the reaction of 1-bromoadamantane with formamide .


Molecular Structure Analysis

The molecular structure of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using various techniques such as X-ray powder diffraction and differential scanning calorimetry . These techniques can provide information about the crystal structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using stoichiometric calculations and chemical reactions . This allows for the determination of the amounts or concentrations of substances present in a sample.


Physical And Chemical Properties Analysis

The physical and chemical properties of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using various methods. For instance, metformin hydrochloride, a related compound, is a peroral hypoglycemic agent of the biguanide class that is used to treat type 2 diabetes mellitus .

Scientific Research Applications

Synthesis and Characterization

  • (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride is involved in various chemical synthesis processes. Its use as an intermediate in organic syntheses is notable, specifically in the preparation of N-methyl-1,2-diphenylethylamine and its hydrochloride counterpart (Moffett, 2003). Additionally, it plays a role in the synthesis of related compounds, such as diphenidine, which has been characterized through various analytical techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy (Wallach et al., 2015).

Pharmacological Applications

  • In pharmacology, (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride derivatives have been studied for their potential as pharmaceutical agents. For example, AC-7954, a nonpeptidic agonist of the urotensin-II receptor, is derived from this compound. It has shown promise in pharmacological research due to its selectivity and drug-like characteristics, which could lead to new therapeutic avenues (Croston et al., 2002).

Chemical Process Optimization

  • This compound is also instrumental in optimizing chemical processes. For instance, in the continuous flow synthesis and purification of diphenhydramine hydrochloride, a process that emphasizes atom economy and waste minimization, (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride plays a critical role (Snead & Jamison, 2013).

Chemical Analysis and Differentiation

  • Its analogues have been important in chemical analysis, especially in differentiating isomeric compounds. The study of 2-methoxydiphenidine and its isomers exemplifies this, where the compound's structural diversity aids in analytical challenges and differentiation during chemical analysis (McLaughlin et al., 2016).

properties

IUPAC Name

1,2-diphenylethyl(dimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIHKZMKDNVEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)C(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride
Reactant of Route 2
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride
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(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride
Reactant of Route 4
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride
Reactant of Route 5
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride
Reactant of Route 6
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride

Citations

For This Compound
1
Citations
RH Ode - 1968 - search.proquest.com
Dimethyl sulfoxide (IM80) was first prepared in 1867 but only found limited application until the late 1940's when the oxida-tion of dimethyl sulfide, a by-product from kraft pulp liquor, …
Number of citations: 3 search.proquest.com

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